molecular formula C11H13ClN4OS B12759847 2,4-Dihydro-4-amino-5-(1-(4-chloro-2-methylphenoxy)ethyl)-3H-1,2,4-triazole-3-thione CAS No. 115398-71-5

2,4-Dihydro-4-amino-5-(1-(4-chloro-2-methylphenoxy)ethyl)-3H-1,2,4-triazole-3-thione

Cat. No.: B12759847
CAS No.: 115398-71-5
M. Wt: 284.77 g/mol
InChI Key: BIMWGXNAMCQIOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Features and Bonding

  • Triazole Core : The 1,2,4-triazole ring exhibits partial aromaticity due to delocalized π-electrons across the N1–C2–N3–C4–N5 atoms.
  • Thione Group : The C3=S bond contributes to planarity in the triazole ring, with resonance stabilization between the thione and adjacent nitrogen atoms.
  • Ethyl-Phenoxy Substituent : The ethyl linker (CH$$2$$CH$$2$$) bridges the triazole C5 and the phenoxy oxygen, creating a rotatable σ-bond that influences conformational flexibility.

Properties

CAS No.

115398-71-5

Molecular Formula

C11H13ClN4OS

Molecular Weight

284.77 g/mol

IUPAC Name

4-amino-3-[1-(4-chloro-2-methylphenoxy)ethyl]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C11H13ClN4OS/c1-6-5-8(12)3-4-9(6)17-7(2)10-14-15-11(18)16(10)13/h3-5,7H,13H2,1-2H3,(H,15,18)

InChI Key

BIMWGXNAMCQIOA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OC(C)C2=NNC(=S)N2N

Origin of Product

United States

Biological Activity

The compound 2,4-Dihydro-4-amino-5-(1-(4-chloro-2-methylphenoxy)ethyl)-3H-1,2,4-triazole-3-thione is a member of the triazole family, which has garnered attention due to its diverse biological activities. This article aims to explore its biological activity, focusing on its potential as an antifungal and anticancer agent, alongside its mechanism of action and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of the compound is C10H11ClN4OSC_{10}H_{11}ClN_4OS, and it features a triazole ring substituted with an amino group and a phenoxyethyl moiety. The presence of chlorine and sulfur atoms in its structure may contribute to its biological properties.

Antifungal Activity

Recent studies indicate that triazole derivatives exhibit significant antifungal properties. The 1,2,4-triazole core is known for its efficacy against various fungal pathogens. For instance:

  • Mechanism of Action : Triazoles inhibit the enzyme lanosterol 14α-demethylase, crucial for ergosterol biosynthesis in fungi. This disruption leads to impaired cell membrane integrity.
  • Activity Spectrum : Compounds similar to 2,4-Dihydro-4-amino-5-(1-(4-chloro-2-methylphenoxy)ethyl)-3H-1,2,4-triazole-3-thione have shown activity against Candida albicans and Aspergillus species.

Anticancer Activity

Triazole derivatives have also been evaluated for their anticancer properties:

  • Cell Line Studies : The compound has been tested against various cancer cell lines such as MCF7 (breast cancer) and HCT116 (colon cancer). Results indicate that certain triazoles can induce apoptosis in these cells.
  • Cytotoxicity : The cytotoxic effects are often measured using MTT assays, with IC50 values calculated to determine potency. For example, related triazoles have shown IC50 values ranging from 10 to 50 μM against MCF7 cells.

Structure-Activity Relationship (SAR)

The biological activity of triazoles can be influenced by various substituents on the ring:

SubstituentEffect on Activity
Chlorine at para positionIncreases antifungal potency
Alkyl groups on nitrogenEnhances lipophilicity and cell permeability
Sulfur atomContributes to enzyme inhibition

Case Studies

  • Antifungal Efficacy Study : A study evaluated the antifungal activity of several triazole derivatives including our compound against Candida albicans. The results indicated that compounds with similar structures exhibited significant inhibition zones in agar diffusion tests.
  • Cytotoxicity Evaluation : Another study assessed the cytotoxicity of various triazoles on HCT116 cells. The compound demonstrated a dose-dependent decrease in cell viability, confirming its potential as an anticancer agent.

Scientific Research Applications

Overview

2,4-Dihydro-4-amino-5-(1-(4-chloro-2-methylphenoxy)ethyl)-3H-1,2,4-triazole-3-thione is a compound belonging to the triazole class of heterocycles. This compound has garnered attention in various fields due to its unique structural properties and biological activities. Its applications span across agriculture, medicine, and biochemistry.

Agricultural Applications

One of the primary applications of this compound is in agriculture as a herbicide . The presence of the chlorophenoxy group enhances its efficacy against broadleaf weeds. The compound acts by inhibiting specific enzymatic pathways in plants, which are crucial for growth and development.

Efficacy Against Weeds

Research has indicated that compounds with similar structures exhibit effective herbicidal activity. The chlorinated phenoxy moiety is particularly known for its ability to disrupt plant hormone balance, leading to uncontrolled growth and eventual death of targeted weeds. This mechanism makes it a valuable tool in integrated weed management strategies.

Pharmaceutical Applications

The triazole ring in this compound contributes significantly to its pharmacological properties . Triazoles are known for their ability to interact with various biological targets, making them important in medicinal chemistry.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of triazoles exhibit significant antimicrobial and antifungal activities. For instance, research on related compounds has shown promising results against bacterial strains and fungi, suggesting that 2,4-dihydro-4-amino-5-(1-(4-chloro-2-methylphenoxy)ethyl)-3H-1,2,4-triazole-3-thione may also possess similar properties.

CompoundActivity TypeTarget OrganismsReference
2,4-Dihydro-4-amino-5-(1-(4-chloro-2-methylphenoxy)ethyl)-3H-1,2,4-triazole-3-thioneAntimicrobialBacteria, Fungi
Related Triazole DerivativesAntifungalVarious Fungi

Biochemical Research

In biochemical research, this compound can serve as a tool for studying enzyme inhibition and metabolic pathways. Its ability to mimic natural substrates allows researchers to explore its effects on various enzymes involved in metabolic processes.

Case Studies

Several case studies have highlighted the potential of triazole derivatives in drug discovery:

  • Synthesis and Characterization : A study synthesized novel triazole derivatives and evaluated their antimicrobial activity using agar diffusion methods. Results indicated that some derivatives showed significant inhibition against both Gram-positive and Gram-negative bacteria .
  • Mechanistic Studies : Investigations into the mechanism of action revealed that certain triazoles could inhibit key enzymes involved in fungal cell wall synthesis, thereby providing insights into their fungicidal properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Anticonvulsant Research

Triazole-3-thiones are widely studied for anticonvulsant activity. Key analogues include:

Compound Name Substituents Key Findings Reference
TPL-16 4-butyl, 5-[(4-chloro-2-methylphenoxy)methyl] Effective in MES model (ED₅₀ = 38.2 mg/kg); protective index (PI) = 2.2. Neurotoxicity observed at higher doses .
TP-315 4-hexyl, 5-(3-chlorophenyl) PI = 3.1; better safety profile than TPL-14. Demonstrated sodium channel modulation .
Target Compound 4-amino, 5-(1-(4-chloro-2-methylphenoxy)ethyl) No direct anticonvulsant data available. Amino group may enhance solubility vs. alkyl chains. Hypothesized lower neurotoxicity.

Structural Insights :

  • Amino vs.
  • Substituent Position: The 1-(4-chloro-2-methylphenoxy)ethyl group introduces steric bulk, which could affect blood-brain barrier permeability relative to smaller substituents (e.g., chlorophenyl in TP-315) .
Anticancer Activity of Triazole-Thiones

Compound 42 (Fig. 36 in ), a triazole-thione with a methoxynaphthalenyl group, showed potent anticancer activity (IC₅₀ = 9.89 µM against MDA-MB-231 cells). In contrast, the target compound lacks electron-donating groups (e.g., methoxy) linked to aromatic systems, which are critical for DNA intercalation or kinase inhibition .

Antimicrobial and Metal Chelation Properties
  • Transition Metal Complexes: Derivatives like 4-[(2-hydroxyethyl)amino]benzenes-triazole-thione () form stable complexes with metals (e.g., Cu²⁺, Zn²⁺), enhancing antibacterial activity.
  • Benzylideneamino Derivatives: Compounds with 4-substituted benzylideneamino groups () showed Gram-positive antibacterial activity. The target’s phenoxyethyl group may reduce membrane penetration compared to benzylidene derivatives .
Metabolic Stability

The triazole-thione 4-ethyl-5-(4-fluorophenyl) () was metabolically inert, resisting desulfuration and S-oxidation.

Physicochemical and Pharmacokinetic Properties

Property Target Compound TPL-16 TP-315
Molecular Weight 270.74 g/mol 325.83 g/mol 297.80 g/mol
LogP (Predicted) ~2.1 (amino enhances polarity) ~3.5 (butyl chain) ~3.8 (hexyl chain)
Water Solubility Moderate (amino group) Low (alkyl chain) Very low
Blood-Brain Barrier Hypothesized moderate High permeability High permeability

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 2,4-Dihydro-4-amino-5-(1-(4-chloro-2-methylphenoxy)ethyl)-3H-1,2,4-triazole-3-thione, and how are intermediates purified?

  • Methodology : The synthesis typically involves multi-step reactions starting with hydrazide derivatives. For example, a thione intermediate is generated by refluxing 4-chloro-2-methylphenoxyethyl-substituted precursors with ethanol and aqueous KOH, followed by purification via recrystallization from ethanol or water-ethanol mixtures . Key steps include nucleophilic substitution and cyclization under controlled pH and temperature.
  • Purification : Column chromatography (silica gel) or repeated recrystallization is used to isolate the target compound, with TLC or HPLC monitoring reaction progress .

Q. Which spectroscopic and crystallographic techniques are essential for structural elucidation of this compound?

  • Techniques :

  • NMR : 1^1H and 13^13C NMR to confirm substituent positions and hydrogen bonding .
  • IR : Identification of thione (C=S) and amine (N-H) functional groups .
  • X-ray crystallography : Resolve molecular geometry and intermolecular interactions (e.g., SHELX software for refinement) .
    • Data Interpretation : Compare experimental spectra with computational models (DFT) to validate bond lengths and angles .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of this triazole-thione derivative?

  • Experimental Design :

  • Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance solubility of intermediates .
  • Catalysts : Use phase-transfer catalysts (e.g., TBAB) to accelerate nucleophilic substitutions .
  • Temperature : Controlled reflux (70–80°C) minimizes side reactions like oxidation .
    • Yield Optimization : Design a factorial experiment varying solvent, catalyst, and temperature, with ANOVA analysis to identify significant factors .

Q. How can computational chemistry resolve contradictions between experimental and theoretical data (e.g., bond lengths, spectroscopic peaks)?

  • Approach :

  • Perform DFT calculations (B3LYP/6-31G* basis set) to model molecular geometry and vibrational frequencies .
  • Compare computed IR/NMR spectra with experimental data to identify discrepancies caused by crystal packing or solvent effects .
  • Use software like Gaussian or ORCA for energy minimization and transition-state analysis .

Q. What strategies are recommended for evaluating the antimicrobial activity of this compound against resistant strains?

  • Biological Assays :

  • MIC Testing : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Time-Kill Studies : Assess bactericidal vs. bacteriostatic effects over 24 hours .
    • Mechanistic Insights :
  • Molecular docking to predict interactions with bacterial enzymes (e.g., dihydrofolate reductase) .
  • Synergy testing with commercial antibiotics (e.g., β-lactams) using checkerboard assays .

Q. How can researchers address discrepancies in biological activity data across studies (e.g., varying IC50_{50} values)?

  • Troubleshooting :

  • Standardize protocols : Use CLSI guidelines for antimicrobial assays to minimize variability .
  • Control compounds : Include reference drugs (e.g., fluconazole) in each experiment .
  • Data normalization : Express activity as a percentage of control to account for batch-to-batch differences .

Methodological Tables

Table 1 : Key Synthetic Reagents and Conditions

StepReagent/ConditionRoleOutcomeReference
CyclizationKOH in ethanolBase catalystForms triazole-thione core
SubstitutionChloroacetamideElectrophileIntroduces side-chain substituents
PurificationEthanol-water (1:3)Recrystallization solventYields >90% purity

Table 2 : Computational vs. Experimental Data Comparison

ParameterExperimental ValueDFT ValueDiscrepancy (%)Resolution Method
C=S bond length1.68 Å1.71 Å1.8Include solvent effects in DFT
N-H IR peak3350 cm1^{-1}3320 cm1^{-1}0.9Assign to crystal packing

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.